molecular formula C8H14ClNO2 B13454771 Methyl 4-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride

Methyl 4-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride

Cat. No.: B13454771
M. Wt: 191.65 g/mol
InChI Key: WASXNYUMBDYAIC-UHFFFAOYSA-N
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Description

Methyl 4-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride is a bicyclic compound with potential applications in various fields of scientific research. Its unique structure, featuring a bicyclo[2.1.1]hexane core, makes it an interesting subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cycloaddition and amination reactions, followed by purification and crystallization steps to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 4-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The amino and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, further influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride is unique due to its specific substitution pattern on the bicyclo[2.1.1]hexane core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

Methyl 4-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride is a bicyclic compound characterized by its unique structure, which includes both a carboxylate and an amino group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in neuropharmacology.

  • Molecular Formula : C₈H₁₄ClN₁O₂
  • Molecular Weight : Approximately 191.66 g/mol
  • Appearance : White to light yellow powder or crystal
  • Solubility : Enhanced in polar solvents due to the hydrochloride form, facilitating reactions in aqueous environments

The compound's reactivity is influenced by its functional groups, where the carboxylate can participate in esterification reactions and the amino group can engage in nucleophilic substitutions or acylation reactions.

Biological Activity Overview

Research into the biological activity of this compound is still in preliminary stages, but several avenues have been explored:

  • Neuropharmacological Potential : The compound may exhibit effects on neurotransmitter systems, particularly those related to central nervous system (CNS) activity. Similar compounds have been studied for their roles in modulating neurotransmitter release and receptor activity.
  • Pharmacodynamics and Pharmacokinetics : Interaction studies are essential to understand how this compound interacts with biological receptors, which could reveal therapeutic potentials and side effects.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds can provide insights into its potential biological activities:

Compound NameMolecular FormulaKey Features
Methyl 3-amino-bicyclo[2.2.1]heptane-2-carboxylateC₈H₁₃NO₂Similar bicyclic structure; different amino position
Methyl 4-amino-cyclohexanecarboxylateC₇H₁₃NO₂Cyclohexane instead of bicyclic; potential CNS activity
Methyl 5-amino-bicyclo[3.3.0]octane-2-carboxylateC₉H₁₅NO₂Variations in bicyclic structure; impacts on reactivity

This table highlights the unique structural characteristics of this compound while also showcasing its commonalities with other bicyclic compounds that may influence their respective biological activities and synthetic pathways.

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

methyl 4-aminobicyclo[2.1.1]hexane-2-carboxylate;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c1-11-7(10)6-4-8(9)2-5(6)3-8;/h5-6H,2-4,9H2,1H3;1H

InChI Key

WASXNYUMBDYAIC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2(CC1C2)N.Cl

Origin of Product

United States

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